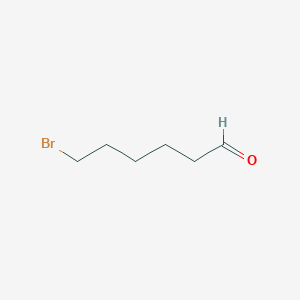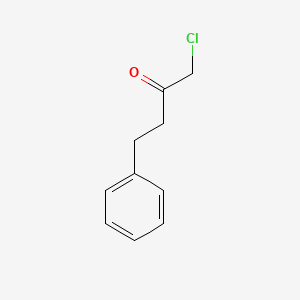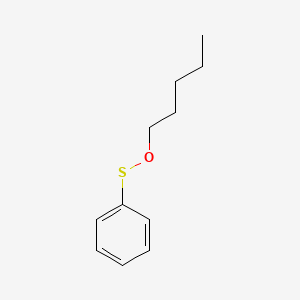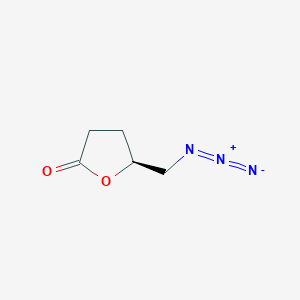
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-
Vue d'ensemble
Description
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-, also known as 5-(azidomethyl)-2(3H)-furanone or 5-AMF, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. Its unique structure and reactivity make it a valuable tool for the study of various biochemical pathways and physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of compound '2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-' can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final product. The key steps in the synthesis pathway involve the protection of functional groups, the formation of key bonds, and the deprotection of intermediate compounds to yield the final product.
Starting Materials
5-Hydroxymethyl-2(3H)-furanone, Sodium azide, Diethyl ether, Chloroacetyl chloride, Triethylamine, Sodium bicarbonate, Hydrochloric acid, Sodium hydroxide, Methanol, Acetone
Reaction
Protection of the hydroxyl group of 5-Hydroxymethyl-2(3H)-furanone with chloroacetyl chloride and triethylamine in diethyl ether to yield the intermediate compound 5-(Chloroacetyloxymethyl)-2(3H)-furanone..
Conversion of the chloroacetyl group to azide group by reacting 5-(Chloroacetyloxymethyl)-2(3H)-furanone with sodium azide in methanol to yield the intermediate compound 5-(Azidomethyl)-2(3H)-furanone..
Reduction of the furanone ring with sodium borohydride in methanol to yield the intermediate compound 5-(Azidomethyl)dihydro-2(3H)-furanone..
Deprotection of the azide group with hydrochloric acid in methanol to yield the final product 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-..
Applications De Recherche Scientifique
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. It has been used to study the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as to study the interactions between proteins and other molecules. In addition, it has been used to study the effects of various drugs and compounds on cellular signaling pathways.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF is not fully understood. It is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as to interfere with the binding of proteins to other molecules. In addition, it has been suggested that 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF may also act as a non-competitive inhibitor of some enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF are not fully understood. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as interfere with the binding of proteins to other molecules. In addition, it has been suggested that 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF may also have an effect on cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF in lab experiments are its low cost, ease of synthesis, and its ability to be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it can interfere with the binding of proteins to other molecules, which can complicate experiments.
Orientations Futures
The future directions for 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF research are numerous. One potential area of research is the development of new synthesis methods for 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF that are more efficient and cost-effective. In addition, further research is needed to understand the biochemical and physiological effects of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF, as well as its mechanism of action. Further research is also needed to explore its potential applications in drug development, as well as its potential use as a therapeutic agent. Finally, further research is needed to explore the use of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF in other areas of scientific research, such as in the study of enzyme inhibition and protein-protein interactions.
Propriétés
IUPAC Name |
(5S)-5-(azidomethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWNFHYZLDLL-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456065 | |
| Record name | CTK0I7540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- | |
CAS RN |
24211-53-8 | |
| Record name | CTK0I7540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



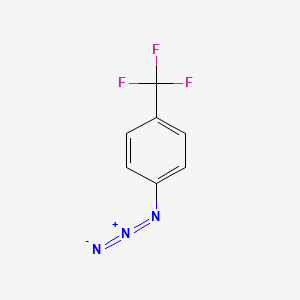
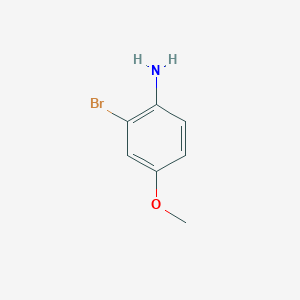
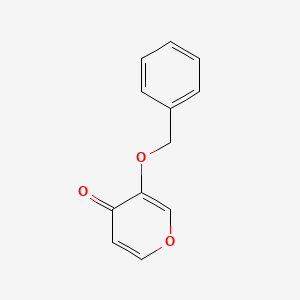
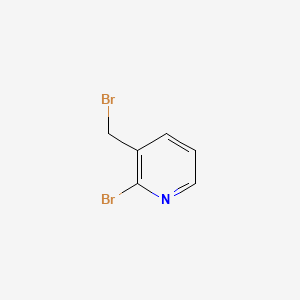
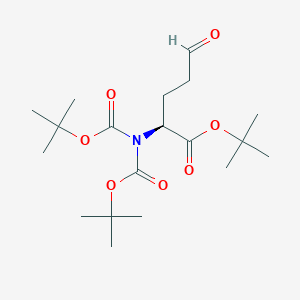
![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)
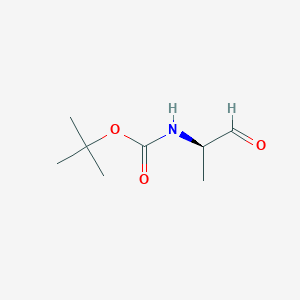
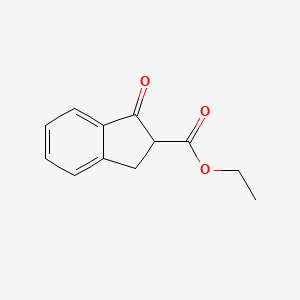
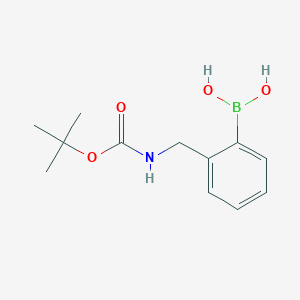
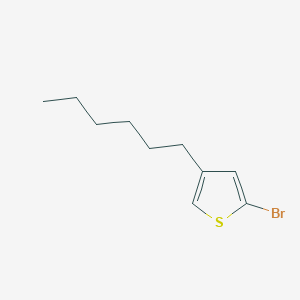
![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)
